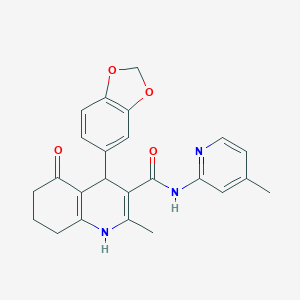

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BMN-673, is a promising poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that have demonstrated efficacy in cancer treatment by targeting the DNA repair pathway.

Mécanisme D'action

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor. PARP inhibitors work by trapping PARP enzymes on DNA, which leads to the formation of toxic DNA lesions that cannot be repaired by the cell. In cancer cells with defects in the homologous recombination DNA repair pathway, this leads to cell death. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, and is currently being evaluated in clinical trials.

Biochemical and Physiological Effects:

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to be highly effective in preclinical models of cancer, with potent antitumor activity in breast, ovarian, and prostate cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been well-tolerated in clinical trials, with manageable side effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a potent and selective PARP inhibitor that has demonstrated efficacy in preclinical models of cancer. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a favorable pharmacokinetic profile and has been well-tolerated in clinical trials. However, like all PARP inhibitors, 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has limitations in terms of its efficacy in certain types of cancer and the development of resistance over time.

Orientations Futures

For 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide include the evaluation of its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. There is also interest in developing biomarkers to identify patients who are most likely to benefit from PARP inhibitor therapy. Finally, there is ongoing research into the development of next-generation PARP inhibitors that may be even more potent and selective than 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Méthodes De Synthèse

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be synthesized by a multi-step process involving the reaction of 2-amino-4-methylpyridine with 2,4-dichloro-5-nitrobenzoic acid to form 2-methyl-4-(4-methylpyridin-2-ylamino)benzoic acid. The resulting compound is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the intermediate 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)benzamide. Finally, the carboxamide group is converted to a carbonyl group via oxidation to produce 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide.

Applications De Recherche Scientifique

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors work by inhibiting the PARP enzyme, which is involved in the repair of single-strand DNA breaks. Cancer cells with defects in the homologous recombination DNA repair pathway are particularly sensitive to PARP inhibitors. 4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has shown efficacy in preclinical models of breast, ovarian, and prostate cancer, and is currently being evaluated in clinical trials.

Propriétés

Nom du produit |

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |

|---|---|

Formule moléculaire |

C24H23N3O4 |

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

4-(1,3-benzodioxol-5-yl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C24H23N3O4/c1-13-8-9-25-20(10-13)27-24(29)21-14(2)26-16-4-3-5-17(28)23(16)22(21)15-6-7-18-19(11-15)31-12-30-18/h6-11,22,26H,3-5,12H2,1-2H3,(H,25,27,29) |

Clé InChI |

YMUJDIUDOXNYRO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C |

SMILES canonique |

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CCC3)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)

![N-{4-[3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B304025.png)

![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)

![N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304030.png)

![3,4-dimethyl-N-[2-(2-thienyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304032.png)

![N-[1-({[2-(2-chlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304033.png)

![N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304034.png)

![N-[1-{[(1-benzyl-4-piperidinyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304036.png)

![N-[(E)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-thien-2-ylvinyl]-3,4-dimethylbenzamide](/img/structure/B304037.png)

![3,4-dimethyl-N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B304040.png)

![3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B304041.png)

![3,4-dimethyl-N-(2-(2-thienyl)-1-{[2-(trifluoromethyl)anilino]carbonyl}vinyl)benzamide](/img/structure/B304042.png)

![N-[1-[(2-methoxyanilino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304043.png)